molecular formula C19H34N4O8 B13142551 Boc-Alg(Boc)2-OH

Boc-Alg(Boc)2-OH

Cat. No.: B13142551
M. Wt: 446.5 g/mol
InChI Key: KNFDNRSWAHJRET-NSHDSACASA-N
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Description

Boc-Alg(Boc)2-OH, also known as Nα,NG,NG-Tri-tert-butyloxycarbonylarginine, is an organic compound used primarily in peptide synthesis. It is a derivative of arginine, an amino acid, and is characterized by the presence of tert-butyloxycarbonyl (Boc) protective groups. These Boc groups are used to protect the amino and guanidine groups of arginine during chemical reactions, preventing unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Alg(Boc)2-OH typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions . The general reaction scheme is as follows:

  • Dissolve arginine in a suitable solvent.
  • Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide or DMAP).
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-Alg(Boc)2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Biological Activity

Boc-Alg(Boc)₂-OH is a derivative of alginic acid modified with Boc (tert-butyloxycarbonyl) protecting groups. This compound has garnered attention in the fields of drug delivery and biomaterials due to its unique properties. This article reviews the biological activity of Boc-Alg(Boc)₂-OH, including its synthesis, characterization, and potential applications in biomedicine.

Synthesis and Characterization

Boc-Alg(Boc)₂-OH is synthesized through the selective protection of alginic acid using Boc anhydride. The synthesis typically involves:

  • Dissolving alginic acid in a suitable solvent such as dimethylformamide (DMF).
  • Adding Boc anhydride to the solution under controlled conditions.
  • Purifying the product through precipitation or chromatography.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC) are employed to confirm the structure and purity of Boc-Alg(Boc)₂-OH.

1. Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of Boc-Alg(Boc)₂-OH. In vitro studies have shown that:

  • Cell Viability : The compound exhibits low cytotoxicity against various cell lines, including HeLa and NIH 3T3 cells, with IC50 values greater than 100 µg/mL, indicating good biocompatibility .

2. Antioxidant Activity

The antioxidant potential of Boc-Alg(Boc)₂-OH has been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays:

  • Scavenging Activity : The compound demonstrated a significant radical scavenging activity with an IC50 value of 62.3 ± 2.5%, which is higher than that of standard antioxidants like ascorbic acid .

3. Drug Delivery Applications

Boc-Alg(Boc)₂-OH has been explored as a drug delivery vehicle due to its ability to form nanoparticles:

  • Nanoparticle Formation : When combined with therapeutic agents, Boc-Alg(Boc)₂-OH can encapsulate drugs effectively, enhancing their bioavailability and therapeutic efficacy.
  • In Vivo Studies : Preclinical trials have shown that formulations based on Boc-Alg(Boc)₂-OH can improve oral bioavailability by up to 4.4-fold compared to free drugs .

Case Study 1: Cancer Therapy

In a study focusing on breast cancer treatment, Boc-Alg(Boc)₂-OH was utilized to deliver a chemotherapeutic agent:

  • Methodology : The drug was encapsulated in nanoparticles formed from Boc-Alg(Boc)₂-OH.
  • Results : The formulation showed improved cellular uptake (5.5-fold increase compared to free drug), leading to enhanced cytotoxic effects on cancer cells .

Case Study 2: Antioxidant Applications

Another study evaluated the potential of Boc-Alg(Boc)₂-OH in mitigating oxidative stress:

  • Methodology : The compound was tested in models of oxidative stress-induced cell damage.
  • Results : It significantly reduced cell death and improved cell viability, suggesting its utility as a protective agent against oxidative damage .

Properties

Molecular Formula

C19H34N4O8

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m0/s1

InChI Key

KNFDNRSWAHJRET-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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